![molecular formula C16H12Cl2O3S B2482403 4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid CAS No. 301193-87-3](/img/structure/B2482403.png)
4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid
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Description
Synthesis Analysis
The synthesis of compounds similar to 4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid often involves multi-step reactions starting from simpler precursors. For example, compounds with similar structures have been synthesized through a series of reactions including esterification, hydrazination, salt formation, cyclization, and subsequent substitution reactions (Chen et al., 2010). These processes allow for the introduction of various functional groups, including chlorophenyl and sulfanyl groups, onto the butanoic acid backbone.
Scientific Research Applications
Molecular Docking and Structural Studies
- Molecular Docking and Vibrational Studies: A study conducted spectroscopic and structural investigations of related butanoic acid derivatives, using experimental and theoretical approaches. These compounds showed potential as nonlinear optical materials and were found to inhibit Placenta growth factor (PIGF-1), suggesting significant biological activities (Vanasundari, Balachandran, Kavimani & Narayana, 2018).
Antiviral Activity
- Synthesis and Antiviral Activity: Research on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, synthesized from 4-chlorobenzoic acid, revealed that some compounds exhibited anti-tobacco mosaic virus activity (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu & Zhang, 2010).
Synthesis and Reactivity
- Novel Synthesis of Cyclic Peroxides: A study described the manganese-mediated synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen, using 1,1-bis(4-chlorophenyl)ethene as one of the reactants (Qian, Yamada, Nishino & Kurosawa, 1992).
- Synthesis of Novel Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds: Research into the singlet oxygenation of thiophenes led to the formation of various substituted dioxetanes, which showed potential for base-induced chemiluminescence (Watanabe, Kikuchi, Maniwa, Ijuin & Matsumoto, 2010).
properties
IUPAC Name |
4-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanyl-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3S/c17-11-3-1-10(2-4-11)14(19)9-15(16(20)21)22-13-7-5-12(18)6-8-13/h1-8,15H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIKPFYSXNMSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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